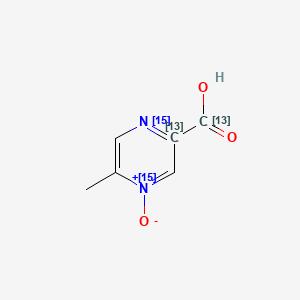
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is a pyrazinecarboxylic acid derivativeIt is characterized by its molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. The process begins with the oxidation of the methyl groups at the 2 and 5 positions to carboxylic acids using potassium permanganate (KMnO4). This results in the formation of pyrazine-2,5-dicarboxylic acid. Subsequently, selective reduction of the carboxyl group at the 5 position is achieved using silver nitrate (AgNO3) in the presence of hydrogen sulfide (H2S), leading to the formation of 5-methylpyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Selective reduction of specific functional groups can be achieved using appropriate reagents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Silver nitrate (AgNO3) and hydrogen sulfide (H2S) are used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid, while reduction can yield 5-methylpyrazine-2-carboxylic acid .
Scientific Research Applications
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids from adipose tissue. This mechanism is particularly relevant in the context of its lipid-lowering effects .
Comparison with Similar Compounds
Similar Compounds
Acipimox: A nicotinic acid derivative with similar lipid-lowering properties.
Methylpyrazinecarboxylic acid 4-oxide: Another pyrazinecarboxylic acid derivative with comparable chemical properties.
Uniqueness
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is unique due to its specific structure and the presence of isotopic labels (213C, 1,4-15N2), which make it valuable for research applications involving isotopic tracing and metabolic studies.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
158.10 g/mol |
IUPAC Name |
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 |
InChI Key |
DJQOOSBJCLSSEY-WKHKRNGSSA-N |
Isomeric SMILES |
CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



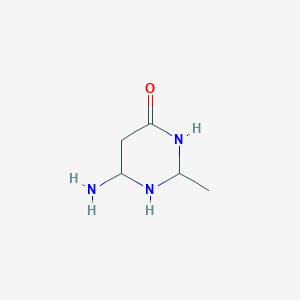
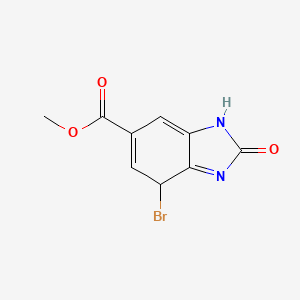
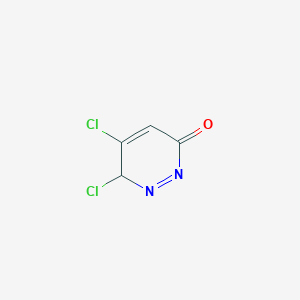
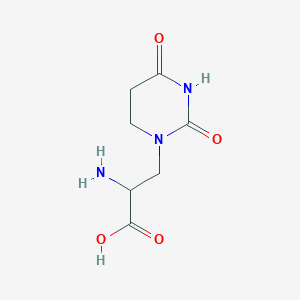
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)
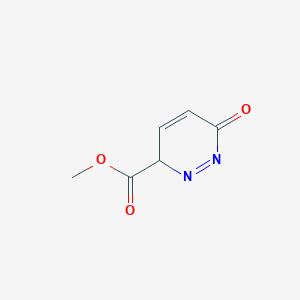

![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
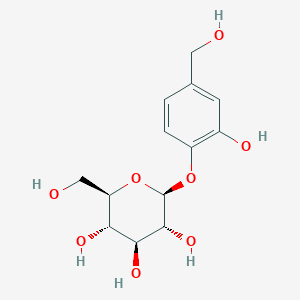


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)

